molecular formula C13H14BrF2NO2 B8173207 Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate

Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate

Cat. No.: B8173207
M. Wt: 334.16 g/mol
InChI Key: QRWTXDYDLQKOGB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate is an organic compound that features a bromine atom, a difluoropyrrolidine group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate typically involves multiple steps. One common method includes the bromination of a precursor benzoate compound followed by the introduction of the difluoropyrrolidine group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The difluoropyrrolidine group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzoate ester can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The difluoropyrrolidine group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom and benzoate ester may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-fluorobenzoate
  • Methyl 2-[4-(bromomethyl)phenyl]benzoate

Uniqueness

Methyl 4-bromo-2-((3,3-difluoropyrrolidin-1-yl)methyl)benzoate is unique due to the presence of the difluoropyrrolidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 4-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO2/c1-19-12(18)11-3-2-10(14)6-9(11)7-17-5-4-13(15,16)8-17/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWTXDYDLQKOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CN2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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